2'-Fluoro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H13FOS. It belongs to the class of fluorinated building blocks and ketones. This compound is characterized by the presence of a fluorine atom at the 2’ position and a thiomethyl group at the 2 position of the phenyl ring, attached to a propiophenone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzene derivative and a thiomethyl-substituted benzene derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reaction: The key step involves a coupling reaction between the fluorinated benzene derivative and the thiomethyl-substituted benzene derivative, facilitated by a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2’-Fluoro-3-(2-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.
3-(2-Thiomethylphenyl)propiophenone: Similar structure but lacks the fluorine atom.
2’-Fluoro-3-(2-thiomethylphenyl)acetophenone: Similar structure but with an acetophenone backbone instead of a propiophenone backbone.
Uniqueness: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both the fluorine atom and the thiomethyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJVPQQGLGFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644335 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-19-3 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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